4-[(2-Methyl-4-thiophen-3-ylpyrrolidin-1-yl)methyl]pyridine
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Overview
Description
4-[(2-Methyl-4-thiophen-3-ylpyrrolidin-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety, which is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-4-thiophen-3-ylpyrrolidin-1-yl)methyl]pyridine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine and aldehyde precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrrolidine intermediate.
Attachment to the Pyridine Ring: The final step involves the alkylation of the pyridine ring with the thiophene-substituted pyrrolidine intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-4-thiophen-3-ylpyrrolidin-1-yl)methyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, while nucleophilic substitutions can occur on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can be achieved using alkyl halides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine or pyrrolidine derivatives.
Scientific Research Applications
4-[(2-Methyl-4-thiophen-3-ylpyrrolidin-1-yl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-4-thiophen-3-ylpyrrolidin-1-yl)methyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids, while the pyridine ring can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene.
Pyridine Derivatives: Compounds like 2,6-Di-tert-butyl-4-methylpyridine.
Uniqueness
4-[(2-Methyl-4-thiophen-3-ylpyrrolidin-1-yl)methyl]pyridine is unique due to the combination of the thiophene and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-[(2-methyl-4-thiophen-3-ylpyrrolidin-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-12-8-15(14-4-7-18-11-14)10-17(12)9-13-2-5-16-6-3-13/h2-7,11-12,15H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPDQXZFCVTWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1CC2=CC=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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